molecular formula C33H40O20 B15128229 Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4'-glucoside

Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4'-glucoside

Cat. No.: B15128229
M. Wt: 756.7 g/mol
InChI Key: YCXFPUHHUJNTNY-UHFFFAOYSA-N
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Description

Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside is a flavonol O-glycoside, a type of flavonoid compound. It is isolated from the seeds of leguminous plants, specifically from Astragali semen . This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside typically involves the glycosylation of rhamnocitrin with appropriate sugar donors under specific reaction conditions. The process may include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as the branches of Rhamnus cathartica. The extraction process includes solvent extraction using solvents like DMSO, pyridine, methanol, and ethanol . The extracted compound is then purified using chromatographic techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.

    Biology: It is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: It is used in the development of natural health products and dietary supplements.

Mechanism of Action

The mechanism of action of Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. The compound also targets enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other flavonoids .

Properties

IUPAC Name

3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-46-14-6-15(37)19-16(7-14)49-26(12-2-4-13(5-3-12)48-30-25(43)23(41)20(38)17(8-34)50-30)27(22(19)40)52-31-28(24(42)21(39)18(9-35)51-31)53-32-29(44)33(45,10-36)11-47-32/h2-7,17-18,20-21,23-25,28-32,34-39,41-45H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXFPUHHUJNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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